N-cyclopentyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide
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Overview
Description
N-cyclopentyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the hexahydrophthalazinone core, followed by the introduction of the cyclopentyl and methoxybenzenesulfonamide groups. Common reagents and conditions include:
Cyclopentylamine: Used to introduce the cyclopentyl group.
Methoxybenzenesulfonyl chloride: Used for sulfonamide formation.
Catalysts: Such as palladium or other transition metals to facilitate coupling reactions.
Solvents: Such as dichloromethane or dimethylformamide (DMF) for reaction medium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To enhance reaction efficiency.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: To form sulfoxides or sulfones.
Reduction: To reduce the ketone group to an alcohol.
Substitution: Particularly nucleophilic aromatic substitution on the benzene ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield alcohol derivatives.
Substitution: May yield various substituted benzene derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potentially as an antimicrobial or anticancer agent.
Industry: In the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by:
Inhibiting enzymes: Such as dihydropteroate synthase in bacteria.
Interacting with DNA: To prevent replication in cancer cells.
Modulating receptors: In biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Phthalazinone derivatives: Known for various biological activities.
Methoxybenzenesulfonamides: With diverse applications in medicinal chemistry.
Uniqueness
N-cyclopentyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide is unique due to its complex structure, which combines multiple functional groups, potentially leading to a wide range of biological activities and applications.
Properties
Molecular Formula |
C22H29N3O4S |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-cyclopentyl-5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H29N3O4S/c1-3-25-22(26)18-11-7-6-10-17(18)21(23-25)15-12-13-19(29-2)20(14-15)30(27,28)24-16-8-4-5-9-16/h12-14,16,24H,3-11H2,1-2H3 |
InChI Key |
ULNKXAFANRQRBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)OC)S(=O)(=O)NC4CCCC4 |
Origin of Product |
United States |
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